tetrabutylazanium;hydrate;hydrofluoride
Description
Tetrabutylazanium; hydrate; hydrofluoride (IUPAC name: tetrabutylazanium fluoride hydrate) is a quaternary ammonium salt with the chemical formula [CH₃(CH₂)₃]₄N⁺·F⁻·xH₂O. It consists of a tetrabutylammonium cation, a fluoride anion, and water molecules in a hydrated structure. The compound is commonly abbreviated as TBAF·xH₂O in literature, though its systematic name avoids acronyms per the requirements.
Properties
Molecular Formula |
C16H39FNO+ |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
tetrabutylazanium;hydrate;hydrofluoride |
InChI |
InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;; |
InChI Key |
UQCWXKSHRQJGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium fluoride hydrate can be prepared by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, the compound can be collected as an oil in quantitative yield . Anhydrous samples can be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide .
Industrial Production Methods
The industrial production of tetrabutylammonium fluoride hydrate involves gentle reaction conditions in water, avoiding the use of organic solvents. The process includes crystallization separation and vacuum drying at controlled temperatures to prevent decomposition .
Chemical Reactions Analysis
Deprotection of Silyl Ethers
TBAF is widely employed to cleave silyl ether protecting groups (e.g., TMS, TBDMS, TIPS) due to its ability to generate free alcohols or carbonyl compounds. The reaction proceeds via nucleophilic attack by fluoride ions on the silicon atom, destabilizing the Si–O bond.
Key Features :
-
Reagents : TBAF (1.0–2.0 equiv) in THF, DMF, or DMSO.
-
Conditions : Room temperature to 60°C; reaction times range from 30 minutes to 24 hours.
-
Example :
This reaction is critical in peptide synthesis and carbohydrate chemistry .
Substitution Reactions
TBAF facilitates nucleophilic substitutions, particularly in dehydrohalogenation and aromatic fluorination.
Dehydrobromination
TBAF converts vinyl bromides to terminal acetylenes via β-elimination:
Nucleophilic Aromatic Fluorination
TBAF promotes SNAr reactions in electron-deficient aryl chlorides:
Cross-Coupling Reactions
TBAF acts as a promoter in Hiyama cross-coupling, enabling bond formation between aryl chlorides and aryltrialkoxysilanes:
Base-Catalyzed Reactions
TBAF serves as a mild base in condensation and cyclization reactions:
Aldol Condensation
TBAF deprotonates enolates, enabling cross-aldol products:
Michael Additions
TBAF activates α,β-unsaturated carbonyl compounds for conjugate additions:
Phase-Transfer Catalysis
TBAF enhances reactivity in biphasic systems by solubilizing fluoride ions in organic phases:
| Reaction Type | Substrate | Product | Conditions | Yield |
|---|---|---|---|---|
| Alkylation | R–X (X = Cl, Br) | R–F | CH₃CN, RT, 12 h | 50–70% |
| Epoxide Ring-Opening | Epoxide + Nu⁻ | Diol or ether derivatives | DMSO, 40°C, 6 h | 75–90% |
Limitations and Side Reactions
Scientific Research Applications
Chemical Properties and Preparation
Chemical Formula:
Molecular Weight: 279.48 g/mol
Melting Point: 62-63 °C
Solubility: 43 mg/ml in polar solvents like acetonitrile and dimethyl sulfoxide
TBAF can be synthesized through various methods, including ion-exchange reactions involving hydrofluoric acid and tetrabutylammonium bromide. The compound typically exists as a trihydrate due to its hygroscopic nature, which influences its solubility and reactivity in organic solvents .
Organic Synthesis
TBAF is widely utilized as a source of fluoride ions in organic synthesis. Its primary applications include:
- Deprotection of Silyl Ethers: TBAF effectively removes silyl ether protecting groups, facilitating the conversion of O-silylated enolates into carbonyl compounds.
- Phase Transfer Catalysis: It acts as a phase transfer catalyst, enhancing the efficiency of reactions involving immiscible phases .
- Nucleophilic Substitution Reactions: TBAF participates in nucleophilic substitutions, such as converting vinyl bromides to terminal acetylenes.
Biochemical Applications
In biochemistry, TBAF is employed for:
- Synthesis of Fluorinated Compounds: It plays a crucial role in synthesizing fluorinated derivatives, which have potential applications in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.
- Cellulose Processing: Research indicates that TBAF can dissolve cellulose without pretreatment, making it a promising solvent for biomass processing technologies.
Environmental Studies
TBAF's impact on environmental systems has been investigated, particularly regarding its ecotoxicological effects. Studies show varying degrees of toxicity depending on concentration and exposure duration, highlighting potential risks associated with its use in industrial applications.
Case Study 1: Depolymerization of Silicone-Based Materials
A study investigated the efficacy of TBAF in breaking down silicone-based polymers. Results demonstrated that TBAF could effectively depolymerize these materials under mild conditions, suggesting its utility in recycling processes.
Case Study 2: Hydrate Formation Promotion
Research on hydrate formation indicated that TBAF significantly promotes the conditions necessary for methane hydrate formation. This property is essential for applications in gas storage and transportation .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Description |
|---|---|---|
| Organic Synthesis | Deprotection of Silyl Ethers | Removes protecting groups to yield carbonyl compounds. |
| Organic Synthesis | Phase Transfer Catalysis | Enhances reaction efficiency between immiscible phases. |
| Biochemical Research | Fluorinated Compound Synthesis | Involved in creating compounds for antiviral and anticancer therapies. |
| Environmental Studies | Ecotoxicological Impact Assessment | Evaluates toxicity levels and environmental risks associated with TBAF. |
| Recycling Processes | Depolymerization of Silicone-Based Materials | Breaks down silicone polymers for recycling purposes. |
| Gas Storage | Promotion of Hydrate Formation | Facilitates methane hydrate formation for efficient gas storage solutions. |
Mechanism of Action
The compound exerts its effects primarily through the release of fluoride ions, which act as strong nucleophiles and bases. The fluoride ions can form strong bonds with hydrogen and carbon, facilitating various chemical reactions . The molecular targets include silyl ether protecting groups and carbon-silicon bonds .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight: 279.48 g/mol (monohydrate, C₁₆H₃₈FNO) .
- Appearance : Typically a hygroscopic crystalline solid.
- Applications :
- Safety : Classified as corrosive (H314 hazard statement), with a flash point of -17°C and transport code UN 3261 .
The hydrate form (x = 1–3) stabilizes the fluoride ion, enhancing its solubility in polar aprotic solvents like tetrahydrofuran (THF) . Variations in hydration (e.g., trihydrate) affect physical properties such as melting point and hygroscopicity .
Comparison with Similar Tetrabutylammonium Salts
Tetrabutylammonium (TBA) salts share a common cationic structure but differ significantly in their anionic components, leading to distinct chemical behaviors and applications. Below is a detailed comparison:
Chemical and Physical Properties
Research Findings and Industrial Relevance
- Synthetic Utility : TBAF·H₂O’s role in alkaloid synthesis (e.g., yohimbine) is well-documented, where it facilitates efficient deprotection of silyl ethers under mild conditions .
- Electrochemical Performance : [Bu₄N]PF₆ and [Bu₄N]ClO₄ are benchmark electrolytes in cyclic voltammetry, offering wide electrochemical windows .
- Safety Innovations: Recent studies emphasize substituting [Bu₄N]ClO₄ with safer alternatives like [Bu₄N]PF₆ in industrial settings to mitigate explosion risks .
Biological Activity
Tetrabutylazanium;hydrate;hydrofluoride, also known as tetrabutylammonium fluoride trihydrate (TBAF·3H2O), is a quaternary ammonium salt that has garnered interest in various fields due to its unique chemical properties. This compound primarily serves as a source of fluoride ions and is utilized extensively in organic synthesis. Its biological activity, while limited, presents notable implications in biochemical pathways and potential applications in medicinal chemistry.
This compound is characterized by its white crystalline solid form, high solubility in polar organic solvents such as acetonitrile and dimethyl sulfoxide, and its ability to release fluoride ions effectively. The fluoride ion acts as a potent nucleophile, facilitating various organic transformations, including the removal of silyl ether protecting groups from organic compounds.
Biological Activity Overview
- Limited Biological Activity : The biological activity of this compound is generally considered limited, with primary effects observed in biochemical pathways rather than direct biological interactions. It can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled.
- Role in Medicinal Chemistry : The compound is significant in the synthesis of radiopharmaceuticals for positron emission tomography (PET). Its ability to provide fluoride ions makes it a valuable reagent in various synthetic pathways within medicinal chemistry .
-
Reactivity and Applications :
- Fluoride Donor : TBAF·3H2O acts as a fluoride donor in nucleophilic fluorination reactions, which are crucial for synthesizing fluorinated organic compounds.
- Desilylation Reagent : It is widely used for desilylation of silicon-containing compounds, enhancing the reactivity of substrates in organic syntheses .
- Environmental Applications : Recent studies have explored its potential for CO2 capture from flue gases through semiclathrate hydrates, indicating its utility beyond traditional organic synthesis .
Case Studies and Research Findings
A review of literature reveals several studies highlighting the compound's applications:
- CO2 Capture Studies : Research indicated that semiclathrate hydrates of tetrabutylammonium fluoride could effectively capture CO2 at near-ambient temperatures under moderate pressures. The capture efficiency was influenced by the aqueous composition and pressure conditions during hydrate formation .
- Synthetic Applications : TBAF·3H2O has been employed in various synthetic methodologies, including the conversion of aromatic boronic acids into corresponding trifluoroborate salts, which are useful in Suzuki-Miyaura cross-coupling reactions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related quaternary ammonium salts:
| Compound Name | Formula | Key Features |
|---|---|---|
| Tetrabutylammonium bromide | (C4H9)4NBr | Precursor to other tetrabutylammonium salts |
| Tetrabutylammonium iodide | (C4H9)4NI | Low-cost catalyst for various reactions |
| Tetrabutylammonium hydroxide | (C4H9)4NOH | Common base used under phase-transfer conditions |
Safety Considerations
While this compound has practical applications, it poses safety risks. Direct contact can cause skin burns and eye damage, necessitating careful handling protocols to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
